3-methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}butanamide
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Overview
Description
3-methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}butanamide is a synthetic compound with a molecular formula of C16H30N2OS and a molecular weight of 298.49 g/mol. This compound is characterized by the presence of a piperidine ring, a thianyl group, and a butanamide moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 3-methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}butanamide involves multiple steps, typically starting with the preparation of the piperidine ring and the thianyl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological systems. In medicine, it could be investigated for its pharmacological properties and potential therapeutic uses. In industry, it may be utilized in the development of new materials or as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of 3-methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}butanamide involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
3-methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}butanamide can be compared with other similar compounds, such as various fentanyl analogues. These compounds share structural similarities but may differ in their pharmacological properties, potency, and applications. Some similar compounds include 2-Fluoroacrylfentanyl, 2-Fluorobutyrfentanyl, and 3-Methylbutyrfentanyl .
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
3-methyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2OS/c1-13(2)11-16(19)17-12-14-3-7-18(8-4-14)15-5-9-20-10-6-15/h13-15H,3-12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVYZRWVAYUAFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1CCN(CC1)C2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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